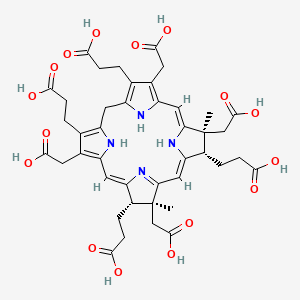![molecular formula C60H108O8 B1239160 [2-[(2R,3S,4R)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate CAS No. 26266-58-0](/img/new.no-structure.jpg)
[2-[(2R,3S,4R)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sorbitan trioleate is a nonionic surfactant and emulsifier, commonly known as Span 85. It is an oleic acid triester of sorbitol, derived from naturally renewable resources. This compound is widely used in various industries, including cosmetics, pharmaceuticals, and food production, due to its excellent emulsifying properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sorbitan trioleate is synthesized by esterifying sorbitol with oleic acid. The process typically involves adding a neutral catalyst, oleic acid, and sorbitol in a reactor, increasing the temperature to a constant value, and maintaining the reaction until the acid value is qualified. The product is then cooled and discharged .
Industrial Production Methods: The industrial production of sorbitan trioleate involves mixing sorbitol, oleic acid, an esterification catalyst, and an etherification catalyst. The mixture is stirred at normal temperature, then heated to a certain temperature and maintained until the acid value is reduced to the desired level. The product is then cooled and discharged .
Chemical Reactions Analysis
Types of Reactions: Sorbitan trioleate primarily undergoes esterification reactions. It can also participate in saponification reactions, yielding fatty acids and polyols upon hydrolysis .
Common Reagents and Conditions:
Esterification: Oleic acid and sorbitol with a neutral catalyst.
Saponification: Alcohol and potassium hydroxide.
Major Products Formed:
Esterification: Sorbitan trioleate.
Saponification: Fatty acids and polyols.
Scientific Research Applications
Sorbitan trioleate is extensively used in scientific research and various industries:
Chemistry: As an emulsifier in the preparation of emulsions and dispersions.
Biology: Used in the formulation of biological assays and as a stabilizer for proteins.
Medicine: Employed in pharmaceutical formulations as an excipient and stabilizer.
Industry: Utilized in lubricants and rust preventive oils for its corrosion inhibition properties.
Mechanism of Action
Sorbitan trioleate functions as a surfactant and emulsifying agent. Its molecules consist of a lipophilic (oil-loving) part and a hydrophilic (water-loving) part, allowing it to reduce the interfacial tension between incompatible substances like oil and water. This property makes it effective in stabilizing emulsions .
Comparison with Similar Compounds
- Sorbitan monostearate (Span 60)
- Sorbitan tristearate (Span 65)
- Sorbitan monolaurate (Span 20)
- Polysorbates (e.g., Polysorbate 80)
Uniqueness: Sorbitan trioleate is unique due to its high oleic acid content, making it more oil-loving and less water-loving compared to other sorbitan esters. This property enhances its effectiveness as an emulsifier in oil-based formulations .
Properties
CAS No. |
26266-58-0 |
|---|---|
Molecular Formula |
C60H108O8 |
Molecular Weight |
957.5 g/mol |
IUPAC Name |
[(2R)-2-[(2R,3R,4S)-4-hydroxy-3-[(Z)-octadec-9-enoyl]oxyoxolan-2-yl]-2-[(Z)-octadec-9-enoyl]oxyethyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C60H108O8/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-56(62)65-53-55(67-57(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)60-59(54(61)52-66-60)68-58(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30,54-55,59-61H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/t54-,55+,59+,60+/m0/s1 |
InChI Key |
PRXRUNOAOLTIEF-ADSICKODSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)OC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Key on ui other cas no. |
26266-58-0 |
physical_description |
Liquid |
Pictograms |
Irritant |
Synonyms |
Arlacel 85 sorbitan trioleate Span 85 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


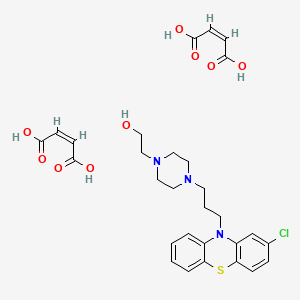
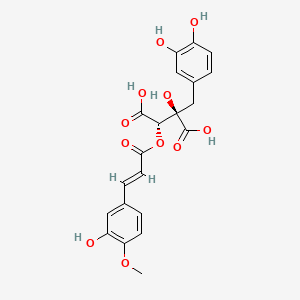
![sodium;(2R,5S,6S)-6-[[(E)-3-(2-chlorophenyl)-2-methylsulfanylprop-2-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1239079.png)

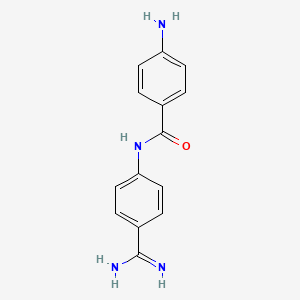
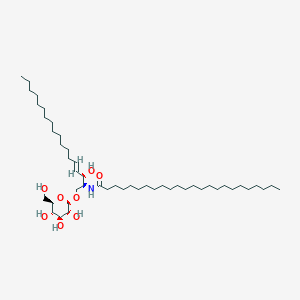
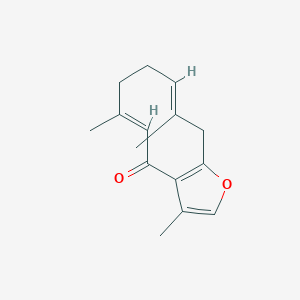
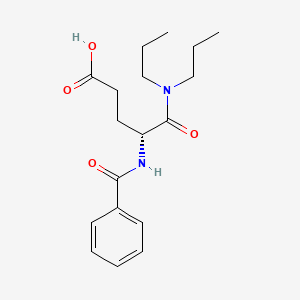

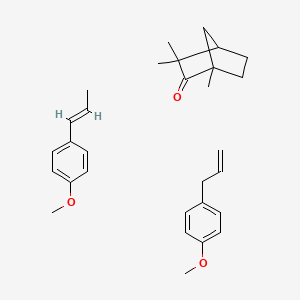
![tert-butyl (2E)-2-[4-(diethylamino)benzylidene]hydrazinecarboxylate](/img/structure/B1239095.png)
![1-[(E)-(2,4-dimethylphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B1239096.png)

